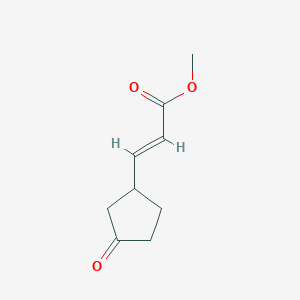
methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate is an organic compound with a complex structure, featuring a cyclopentyl ring with a ketone group and an ester functional group
Preparation Methods
The synthesis of methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and methyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: Cyclopentanone is reacted with methyl acrylate in the presence of the base to form the desired product through a Michael addition reaction.
Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism by which methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate exerts its effects involves interactions with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The pathways involved may include enzymatic oxidation, reduction, and hydrolysis reactions.
Comparison with Similar Compounds
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate can be compared with similar compounds such as:
Methyl (2E)-3-(3-oxocyclohexyl)prop-2-enoate: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
Ethyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific ring size and ester group, which can influence its reactivity and biological activity.
Biological Activity
Methyl (2E)-3-(3-oxocyclopentyl)prop-2-enoate is a compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological effects, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound has been explored through various methods, which have implications for its biological activity. The compound can be synthesized via several synthetic routes, allowing for the introduction of different functional groups that may enhance its biological properties.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. Related compounds have shown efficacy against a range of pathogens, indicating that structural analogs may also possess similar properties. For instance, compounds with similar enamine structures have demonstrated insecticidal and fungicidal activities in various assays .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) is crucial for predicting the biological effects of this compound. Modifications to the cyclopentyl moiety or the prop-2-enoate group can significantly influence its activity. For example, changes in the side chains or functional groups can enhance or diminish the compound's potency against specific biological targets .
Case Studies and Research Findings
- Insecticidal Activity : A study on structurally related enamides revealed that certain modifications led to increased insecticidal activity against specific pests, with some compounds achieving 100% mortality at low concentrations . This suggests potential applications in agricultural pest management.
- Fungicidal Effects : Similar compounds have been evaluated for their fungicidal properties, showing promise in inhibiting fungal growth. The SAR indicated that specific substituents on the cyclopentyl ring enhanced antifungal activity, providing a pathway for developing effective fungicides .
- Plant Protection : Compounds derived from jasmonic acid and its analogs have been shown to induce phytoalexins in plants, which are crucial for plant defense mechanisms against pathogens. This compound may exhibit similar protective effects due to its structural characteristics .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl (E)-3-(3-oxocyclopentyl)prop-2-enoate |
InChI |
InChI=1S/C9H12O3/c1-12-9(11)5-3-7-2-4-8(10)6-7/h3,5,7H,2,4,6H2,1H3/b5-3+ |
InChI Key |
YTBSQIXNRCBMLK-HWKANZROSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1CCC(=O)C1 |
Canonical SMILES |
COC(=O)C=CC1CCC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















